molecular formula C10H7F2N3O4S B5510138 N-(3,4-difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide

N-(3,4-difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide

Cat. No. B5510138
M. Wt: 303.24 g/mol
InChI Key: HZRDAUSJGWLTTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine and its derivatives, including N-(3,4-difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide, often involves reactions that allow for the introduction of various functional groups, enhancing the molecule's complexity and potential reactivity. A typical approach involves the reaction of aminoazoles, aldehydes, and N,N-dialkyl-2-ketomethanesulfonamides in a process akin to the Biginelli reaction, which yields 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines as side-products (Shvets et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including N-(3,4-difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide, is characterized by their stable pyrimidine core, which provides a versatile scaffold for further chemical modifications. The incorporation of difluorophenyl groups contributes to the electron distribution across the molecule, affecting its reactivity and interactions with biological targets. Advanced techniques such as X-ray crystallography are employed to determine precise molecular structures and understand the spatial arrangement of atoms within the molecule (Davis & Fettinger, 2018).

Chemical Reactions and Properties

Pyrimidine derivatives engage in a variety of chemical reactions, highlighting their reactivity and potential for further functionalization. The presence of sulfonamide and hydroxy groups in N-(3,4-difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide facilitates interactions with acids and bases, leading to products with altered chemical properties and potential biological activities. For instance, reactions in aqueous media can lead to changes in immunotropic activity, as observed in studies involving similar pyrimidine sulfonamides (Ryzhova et al., 2010).

Scientific Research Applications

Metabolism in Agricultural Context

  • Flumetsulam, a compound closely related to N-(3,4-difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide, was studied for its metabolism in crops like wheat, corn, and barley. The metabolism involves hydroxylation and glucose conjugation pathways, with specific cytochrome P450-dependent monooxygenases playing a crucial role in its hydroxylation. This research is pivotal in understanding the environmental fate and safety of such compounds in agricultural settings Frear, Swanson, & Tanaka, 1993.

Crystal Structure Analysis

  • The crystal structure of a compound structurally similar to N-(3,4-difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide revealed insights into its molecular configuration, demonstrating the significance of N—H⋯N bonds in forming infinite chains within the crystal structure. This information is crucial for understanding the compound's physical properties and interactions at the molecular level Hu, Chen, Liu, & Yang, 2005.

Antifolate Inhibitor Design

  • Research into antifolate inhibitors, which are crucial in cancer chemotherapy, has led to the synthesis of classical and nonclassical analogues of pyrimidine derivatives. These compounds, designed to inhibit dihydrofolate reductase, showcase the therapeutic potential of pyrimidine derivatives in treating diseases by targeting specific enzymes Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007.

High-Performance Liquid Chromatography Analysis

  • An analytical method using high-performance liquid chromatography (HPLC) was developed to measure residues of flumetsulam, a related compound, in soil. This method underscores the importance of accurate and sensitive detection techniques for monitoring environmental contaminants and ensuring agricultural safety Baskaran, Lauren, & Holland, 1996.

Antitumor Activity and Cellular Transport

  • A study on 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors highlighted their selectivity for high-affinity folate receptors over other transport mechanisms. These compounds inhibit purine biosynthesis and demonstrate significant antitumor activity, providing insights into the development of targeted cancer therapies Deng, Zhou, Desmoulin, Wu, Cherian, Hou, Matherly, & Gangjee, 2009.

Mechanism of Action

Without specific information about the intended use of this compound, it’s difficult to speculate about its mechanism of action. Many drugs that contain a sulfonamide group act as inhibitors of enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, properties, and potential uses. This could involve both experimental studies and computational modeling .

properties

IUPAC Name

N-(3,4-difluorophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O4S/c11-6-2-1-5(3-7(6)12)15-20(18,19)8-4-13-10(17)14-9(8)16/h1-4,15H,(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRDAUSJGWLTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CNC(=O)NC2=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

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